Nlrp3-IN-7

Inflammasome Biology Immunology Selectivity Profiling

Nlrp3-IN-7 (Compound 36) is a selective NLRP3 inflammasome inhibitor designed as a CY09/JC121 molecular hybrid featuring a unique N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold. Its critical advantage is demonstrated selectivity for NLRP3 over NLRC4 and AIM2 inflammasomes, enabling unambiguous pathway isolation in gout, atherosclerosis, and neuroinflammation models. Unlike MCC950 (a sulfonylurea with known hepatotoxicity), Nlrp3-IN-7 offers a distinct chemotype for SAR studies, scaffold hopping, and inhibitor panel benchmarking. It reduces NLRP3 and ASC oligomer speck formation, providing a chemical probe specifically for inflammasome assembly interrogation. Ideal for target validation and drug discovery programs requiring scaffold diversity.

Molecular Formula C18H15ClN2O4S3
Molecular Weight 455.0 g/mol
Cat. No. B12410901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-7
Molecular FormulaC18H15ClN2O4S3
Molecular Weight455.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S
InChIInChI=1S/C18H15ClN2O4S3/c1-25-13-4-7-15(19)12(9-13)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8-
InChIKeyOXFRGNUJPJMKEU-PXNMLYILSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nlrp3-IN-7 for Procurement: A Selective NLRP3 Inflammasome Inhibitor


Nlrp3-IN-7 (also designated Compound 36) is a small-molecule inhibitor of the NLRP3 inflammasome, a multiprotein complex central to innate immune responses and the processing of pro-inflammatory cytokines IL-1β and IL-18 [1]. This compound emerged from a rational design strategy, conceived as a molecular hybrid of the NLRP3 inhibitors CY09 and JC121, and belongs to the N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold class [1]. Its fundamental differentiating characteristic is its demonstrated selectivity for the NLRP3 inflammasome over other related inflammasomes like NLRC4 and AIM2, a property that is critical for dissecting specific inflammatory pathways in research applications [1].

Why Nlrp3-IN-7 Cannot Be Substituted by Other NLRP3 Inhibitors


While the NLRP3 inhibitor landscape includes well-studied compounds such as MCC950, CY-09, and OLT1177 (dapansutrile), simple substitution with any of these is not scientifically valid due to fundamental differences in mechanism of action, structural chemotype, and selectivity profile [1][2][3][4]. For instance, while MCC950 exhibits potent nanomolar activity, it is a sulfonylurea derivative with well-documented hepatotoxicity issues in clinical development, which contrasts sharply with the thioxothiazolidinone-based scaffold of Nlrp3-IN-7 [4]. Furthermore, Nlrp3-IN-7 was specifically designed as a hybrid of CY-09 and JC121, resulting in a unique inhibitor profile whose biological effects cannot be assumed to be identical to either parent compound [1]. Therefore, using an alternative inhibitor without understanding these distinct profiles can lead to different experimental outcomes, confounding data interpretation and hindering the reproducibility of research focused on the specific mechanism of inflammasome assembly inhibition offered by Nlrp3-IN-7 [1].

Nlrp3-IN-7 vs. Comparators: A Quantitative Evidence Guide for Procurement


Selectivity Profile: Nlrp3-IN-7 Exhibits Specificity for NLRP3 over NLRC4 and AIM2 Inflammasomes

Nlrp3-IN-7 (Compound 36) was shown in a direct head-to-head comparison to selectively inhibit NLRP3 inflammasome activation without affecting the activation of the NLRC4 and AIM2 inflammasomes. The study's primary readout was the amount of active caspase-1 p20 and IL-1β produced upon inflammasome activation, demonstrating that the inhibitory effect was confined to the NLRP3 pathway [1]. This contrasts with some other NLRP3 inhibitors that may have broader inflammasome effects.

Inflammasome Biology Immunology Selectivity Profiling

Mechanism of Action: Nlrp3-IN-7 Blocks Inflammasome Assembly via ASC Oligomer Reduction

A key mechanistic differentiation for Nlrp3-IN-7 lies in its ability to inhibit NLRP3 inflammasome assembly, which was directly visualized and quantified. The compound reduced the formation of NLRP3 and ASC (apoptosis-associated speck-like protein) oligomer specks, a critical step in inflammasome complex formation [1]. This is a distinct mechanism from compounds like CY-09, which primarily target the ATPase activity of the NACHT domain [2], or MCC950, which blocks ASC oligomerization and has been shown to directly bind the NACHT domain [3].

Mechanism of Action Inflammasome Assembly ASC Speck

Structural Novelty: Nlrp3-IN-7 Represents a Unique Hybrid Chemotype

Nlrp3-IN-7 was rationally designed as a hybrid of the structures of CY09 and JC121, resulting in a novel N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold [1]. This structural design is a key point of differentiation, as it is chemically distinct from other major NLRP3 inhibitor classes, including the sulfonylurea MCC950, the β-sulfonyl nitrile OLT1177, and the parent compound CY09 [2][3][4]. This novel scaffold may offer different physicochemical and pharmacokinetic properties, although direct comparative data is not yet available.

Medicinal Chemistry Scaffold Hopping Chemical Biology

IL-1β Inhibition Potency: Nlrp3-IN-7 Activity in the Nanomolar Range

Nlrp3-IN-7 demonstrates potent inhibition of IL-1β, a primary downstream effector of NLRP3 inflammasome activation, with a reported IC50 value of approximately 35 nM . This places its potency within the nanomolar range, which is comparable to other well-characterized tool compounds like MCC950 (IC50 7.5-8.1 nM for IL-1β inhibition in macrophages) [1] and significantly more potent than the micromolar-range inhibitor CY-09 [2]. However, it is important to note that these values were derived from different assay systems and cell types, and a direct head-to-head comparison under identical conditions is lacking.

Cytokine Inhibition IL-1β Potency

Optimal Research Applications for Nlrp3-IN-7 Based on Quantitative Evidence


Investigating NLRP3-Specific Inflammasome Pathways

Given its demonstrated selectivity for the NLRP3 inflammasome over NLRC4 and AIM2 [1], Nlrp3-IN-7 is an optimal tool compound for dissecting signaling pathways and disease models where the specific contribution of NLRP3 needs to be isolated. This is particularly relevant in complex inflammatory environments where multiple inflammasome sensors may be activated, such as in models of gout, atherosclerosis, or neurodegenerative diseases [1].

Studying Inflammasome Assembly Mechanisms

Researchers focused on the biophysical process of inflammasome assembly will find Nlrp3-IN-7 valuable due to its specific mechanism of reducing NLRP3 and ASC oligomer speck formation [1]. This provides a distinct chemical probe to study the steps of complex formation downstream of the initial activation signal, offering a different angle of interrogation compared to upstream kinase inhibitors or ATP-competitive compounds.

Medicinal Chemistry and Scaffold-Hopping Campaigns

The unique hybrid scaffold of Nlrp3-IN-7, derived from CY09 and JC121, makes it a prime candidate for structure-activity relationship (SAR) studies and scaffold-hopping programs aimed at discovering novel NLRP3 inhibitors with improved drug-like properties [1]. Its chemical novelty can be leveraged to generate new intellectual property and explore chemical space distinct from the well-trodden sulfonylurea and sulfonamide inhibitor classes [1].

Comparative Tool Compound Studies in Immunology

As part of a broader panel of NLRP3 inhibitors with distinct mechanisms (e.g., comparing with MCC950, CY-09, or OLT1177), Nlrp3-IN-7 is essential for benchmarking compound effects. Including a compound with a unique scaffold and mechanism helps control for off-target effects and validates that observed phenotypes are indeed due to NLRP3 inflammasome inhibition rather than scaffold-specific artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.